molecular formula C24H16ClN3O3S2 B3016504 (Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322023-81-3

(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B3016504
CAS RN: 1322023-81-3
M. Wt: 493.98
InChI Key: LOQYMZDKPIRNBZ-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several interesting substructures such as a thiophene ring, a quinoline ring, and a benzo[d]thiazole ring. These structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings. These rings can participate in π-π stacking interactions, which could influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound suggests that it is likely to be relatively stable and may have a high boiling point .

Scientific Research Applications

Synthesis of Tioxazafen

This compound is a key raw material in the synthesis of Tioxazafen , which is an important molecule used in agricultural chemistry for protecting crops against nematodes . The synthesis process involves catalytic liquid phase aerobic oxidation reactions, which are crucial for the production of this pesticide.

Phosphopeptide Identification

In the field of proteomics, this compound can be used to create materials that help in the specific identification of phosphopeptides in human serum and skimmed milk . This is particularly useful for understanding protein functions and signaling pathways in biological systems.

Drug Synthesis

The thiophene moiety present in the compound is significant in the synthesis of various drugs. For instance, it can be used to create indole derivatives, which are prevalent in many natural products and pharmaceuticals . These derivatives have applications in treating cancer, microbial infections, and various disorders.

Biological Activity Studies

The compound’s structure allows for the creation of derivatives with potential biological activities. Research has shown that indole derivatives, which can be synthesized from this compound, possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Receptor Binding Inhibition

Derivatives of this compound have been found to exhibit potent binding inhibition activity against specific receptors, such as the corticotropin-releasing factor 1 (CRF1) receptor . This application is significant in the development of new therapeutic agents for stress-related disorders.

Antimicrobial Potential

The compound’s derivatives have shown good antimicrobial potential, making them valuable in the search for new antibiotics and antimicrobial agents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s hard to speculate on the possible targets of this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 2-[4-chloro-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3S2/c1-31-21(29)13-28-22-16(25)7-4-9-20(22)33-24(28)27-23(30)15-12-18(19-10-5-11-32-19)26-17-8-3-2-6-14(15)17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQYMZDKPIRNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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